molecular formula C17H16BrNO2 B051373 (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate CAS No. 340187-12-4

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Cat. No.: B051373
CAS No.: 340187-12-4
M. Wt: 346.2 g/mol
InChI Key: GDIPNIOJNLDDRP-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Crystal Structure and Molecular Orientation

  • Molecular Orientation and Crystal Structure Analysis:
    • The compound exhibits unique torsion angles, which differ from typical values found in similar Fmoc-protected amino acids. The orientations of the fluorene and carboxyl groups exhibit specific torsion angles, suggesting a unique molecular geometry which could be relevant in the study of crystal structures and molecular interactions (Yamada et al., 2008).
    • Similar to the above, another study emphasizes the pyramidalization of the molecular plane in the crystal structure of the compound, indicating its unique structural features (Yamada et al., 2008).

Chemical Synthesis and Reagent Application

  • Use in Chemical Synthesis and as a Reagent:
    • The compound serves as a reagent for introducing the 2,7-dibromo-9-fluorenylmethyl carbamate protecting group for amines, which is crucial in the synthesis of various chemical structures. Its physical and chemical properties, like solubility and sensitivity to hydrolysis, are detailed, providing essential information for its use in chemical synthesis (Mora, 2003).
    • The compound's role in generating carbocations under stable ion conditions has been explored. The study provides insights into its reactivity and potential applications in synthesizing specific carbocation structures, contributing to our understanding of its role in chemical synthesis (Johnston et al., 1993).

Synthesis and Characterization of Derivatives

  • Derivative Synthesis and Characterization:
    • Various derivatives of the compound have been synthesized, characterized, and utilized in the synthesis of other complex molecules like dipeptidyl urea esters. This highlights its versatility and utility in creating a range of biochemically relevant compounds (Babu & Kantharaju, 2005).
    • Another study focuses on synthesizing and characterizing a specific derivative, emphasizing its high yield and potential applications in various chemical synthesis processes (Le & Goodnow, 2004).

Photophysical Properties and Applications

  • Photophysical Properties and Sensor Applications:
    • The compound's derivatives have been studied for their UV properties, providing insights into their photophysical characteristics and potential applications in fields like material science and photonic devices (Wen-zhong, 2011).
    • In another study, derivatives are used in the development of conjugated polymers with fluorescence sensing characteristics, highlighting their application in environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).

Mechanism of Action

Target of Action

2-(Fmoc-amino)ethyl bromide, also known as (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate or 9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate, is primarily used as a reagent in the synthesis of peptides . The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis .

Mode of Action

The compound acts as a protecting group for the amino group during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. The Fmoc group’s beneficial attributes allow for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity

Pharmacokinetics

It is stable under acidic conditions but can be removed under basic conditions .

Result of Action

The primary result of the action of 2-(Fmoc-amino)ethyl bromide is the protection of the amino group during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions

Action Environment

The efficacy and stability of 2-(Fmoc-amino)ethyl bromide are influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions . Other environmental factors, such as temperature and solvent, can also influence its stability and efficacy.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIPNIOJNLDDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374672
Record name 2-(Fmoc-amino)ethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340187-12-4
Record name 2-(Fmoc-amino)ethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 340187-12-4
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